Cas no 24229-48-9 (1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-)

1,3-プロパンジアミン、N'-(2-アミノエチル)-N,N-ジメチル-は、多機能なジアミン化合物であり、高い反応性と分子設計の柔軟性を特徴とします。分子内に2つのアミン基と1つの第三級アミン基を有し、架橋剤やモディファイアとしての応用が可能です。特にポリマー合成や樹脂改質において、優れた熱安定性と化学的耐性を発揮します。求核性が高く、エポキシ樹脂やポリウレタンとの反応性に優れるため、高性能材料の開発に寄与します。さらに、生体適合性材料や薬物送達システムへの応用も研究されています。分子構造中の官能基配置により、選択的な反応制御が可能です。

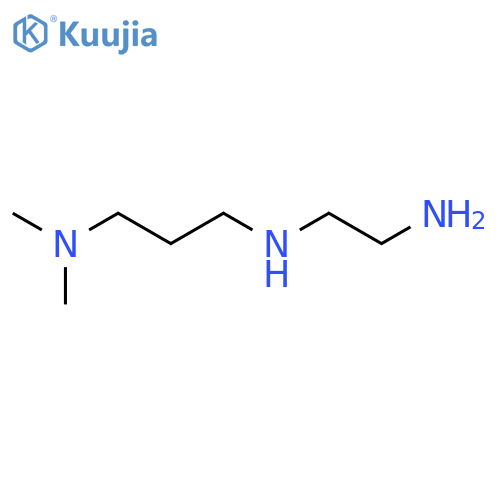

24229-48-9 structure

商品名:1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-

- 1,3-Propanediamine, N3-(2-aminoethyl)-N1,N1-dimethyl-

- CS-0258639

- n-(2-amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine

- 24229-48-9

- {3-[(2-AMINOETHYL)AMINO]PROPYL}DIMETHYLAMINE

- ZAA22948

- EN300-7069010

- N1-(2-Aminoethyl)-N3,N3-dimethylpropane-1,3-diamine

- SCHEMBL2049977

- AKOS002671638

-

- インチ: InChI=1S/C7H19N3/c1-10(2)7-3-5-9-6-4-8/h9H,3-8H2,1-2H3

- InChIKey: CDHZZIKUWAIMPH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 145.157897619Da

- どういたいしつりょう: 145.157897619Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 63.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 41.3Ų

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329309-50mg |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 98% | 50mg |

¥4960 | 2023-02-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329309-1g |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 98% | 1g |

¥23032 | 2023-02-23 | |

| Enamine | EN300-7069010-0.25g |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 95% | 0.25g |

$452.0 | 2023-06-02 | |

| Enamine | EN300-7069010-10.0g |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 95% | 10g |

$3929.0 | 2023-06-02 | |

| Enamine | EN300-7069010-0.1g |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 95% | 0.1g |

$317.0 | 2023-06-02 | |

| Enamine | EN300-7069010-1.0g |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 95% | 1g |

$914.0 | 2023-06-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329309-100mg |

{3-[(2-aminoethyl)amino]propyl}dimethylamine |

24229-48-9 | 98% | 100mg |

¥6842 | 2023-02-23 | |

| 1PlusChem | 1P01ZY6F-10g |

n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine |

24229-48-9 | 95% | 10g |

$4919.00 | 2023-12-18 | |

| Aaron | AR01ZYER-50mg |

n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine |

24229-48-9 | 95% | 50mg |

$317.00 | 2025-02-14 | |

| Aaron | AR01ZYER-5g |

n-(2-Amino-ethyl)-n',n'-dimethyl-propane-1,3-diamine |

24229-48-9 | 95% | 5g |

$3669.00 | 2023-12-15 |

1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl- 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

24229-48-9 (1,3-Propanediamine, N'-(2-aminoethyl)-N,N-dimethyl-) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量